4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorine atom, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step often involves the sulfonation of 3-methylbenzenesulfonyl chloride with an appropriate amine, such as 2-methoxyethylamine, under basic conditions to form the sulfonamide intermediate.
Introduction of the Furan Ring: The furan-3-ylmethyl group can be introduced via a nucleophilic substitution reaction, where the sulfonamide intermediate reacts with a furan-3-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
Substitution: The aromatic ring and the furan moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or chlorinating agents for chlorination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, 4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The presence of the sulfonamide group suggests possible activity as an enzyme inhibitor, while the furan ring may contribute to binding affinity and specificity.
Industry
In materials science, the compound could be used in the development of new polymers or as a building block for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, with the sulfonamide group playing a key role in binding to the active site. The furan ring and fluorine atom can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-methoxyethyl)-3-methylbenzenesulfonamide: Lacks the furan ring, which may reduce its binding affinity and specificity.
N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzenesulfonamide: Lacks the fluorine atom, potentially affecting its reactivity and biological activity.
4-chloro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzenesulfonamide: Substitutes chlorine for fluorine, which may alter its chemical properties and interactions.
Uniqueness
The combination of the fluorine atom, furan ring, and sulfonamide group in 4-fluoro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-methylbenzene-1-sulfonamide makes it unique. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4S/c1-12-9-14(3-4-15(12)16)22(18,19)17(6-8-20-2)10-13-5-7-21-11-13/h3-5,7,9,11H,6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPJTBSZJZPEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CCOC)CC2=COC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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